8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide
Description
8-Hydroxy-2-methylquinoline-4-carboxylic acid hydrobromide is a quinoline derivative characterized by a hydroxy group at position 8, a methyl group at position 2, and a carboxylic acid moiety at position 4, with hydrobromide as the counterion. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its structural versatility. The hydrobromide salt enhances solubility and stability, making it advantageous for drug formulation .
For example, ethyl esters of related quinoline-4-carboxylates are synthesized via esterification of carboxylic acid intermediates .
Derivatives of 8-hydroxyquinoline are known for their metal-chelating properties and antimicrobial activity, as seen in studies targeting Chlamydia trachomatis .
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3.BrH/c1-6-5-8(11(14)15)7-3-2-4-9(13)10(7)12-6;/h2-5,13H,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYCNHRLXACMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as sodium hydroxide to introduce the methyl group at the 2-position . The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position . Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms at the 2- and 4-positions can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its chelating properties.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylquinoline-4-carboxylic acid;hydrobromide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the carboxylic acid group at the 4-position allow the compound to form stable complexes with metal ions such as copper (Cu2+), zinc (Zn2+), and iron (Fe3+) . These metal complexes can interfere with various biological processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
6-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 84906-81-0)
8-Methylquinoline-4-carboxylic acid (CAS 635-80-3)
2-Hydroxyquinoline-4-carboxylic acid (CAS 7250-53-5)
- Structure : Hydroxy group at position 2 instead of 8.
- Properties : Altered electronic distribution affects intermolecular hydrogen bonding.
- Applications : Explored in fluorescence-based sensors due to its planar structure .
Halogenated Derivatives
6-Bromo-2-hydroxyquinoline-4-carboxylic acid (CAS 5463-29-6)
8-Bromo-4-chloro-2-methylquinoline (CAS 1201-07-6)
- Structure : Bromine at position 8, chlorine at position 4, and methyl at position 2.
- Properties : Halogen substituents increase lipophilicity and bioactivity.
- Applications : Investigated in anticancer drug development .
Methoxy and Phenyl Derivatives
8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid (CAS 28027-14-7)
8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9)
- Structure : Phenyl group at position 2 instead of methyl.
- Properties : Increased aromaticity enhances π-π stacking in crystal structures.
- Applications : Used in ligand design for catalysis .
Structural and Functional Data Table
Research Findings and Pharmacological Relevance
- Antimicrobial Activity: 8-Hydroxyquinoline derivatives exhibit potent activity against bacterial and fungal pathogens. For instance, cyclopropyl-6-fluoro-7-(4-(8-hydroxyquinoline-7-carbonyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid shows efficacy against Chlamydia trachomatis .
- Metal Chelation : The hydroxy and carboxylic acid groups enable coordination with metal ions, making these compounds useful in treating metal overload disorders .
- Salt Forms : Hydrobromide salts are preferred in drug formulation due to improved bioavailability compared to hydrochloride or acetate salts .
Biological Activity
8-Hydroxy-2-methylquinoline-4-carboxylic acid; hydrobromide is a quinoline derivative that has garnered significant attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Synthesis
The compound has the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol. The synthesis typically involves the alkylation of 8-hydroxyquinoline derivatives, often utilizing methyl iodide in the presence of a base like sodium hydroxide to introduce the methyl group at the 2-position.
Synthetic Route Overview:
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | 8-Hydroxyquinoline + Methyl Iodide | Base (NaOH) | 8-Hydroxy-2-methylquinoline |
| 2 | 8-Hydroxy-2-methylquinoline + Brominating Agent | Chloroform | 8-Hydroxy-2-methylquinoline-4-carboxylic acid; hydrobromide |
Antimicrobial Properties
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:
- Staphylococcus aureus : Inhibition zones of up to 25 mm.
- Klebsiella pneumoniae : Minimum inhibitory concentration (MIC) values as low as mg/mL against resistant strains .
The mechanism appears to involve interference with bacterial cell division proteins, particularly FtsZ, which is crucial for bacterial cytokinesis .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:
Notably, many derivatives showed enhanced selectivity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic window .
The biological activity of 8-hydroxy-2-methylquinoline-4-carboxylic acid; hydrobromide is primarily attributed to its ability to chelate metal ions. The hydroxyl group at the 8-position and the carboxylic acid group at the 4-position facilitate the formation of stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelation can disrupt essential metal-dependent processes in microorganisms and cancer cells .
Case Studies
- Antibacterial Efficacy :
-
Cytotoxicity Evaluation :
- Another investigation assessed the cytotoxic effects on human ovarian carcinoma cells (A2780). Results indicated that several derivatives were more potent than cisplatin, with IC50 values significantly lower than those for normal cells, underscoring their selective action against cancerous tissues .
Q & A
Q. What are the optimal synthetic routes for 8-Hydroxy-2-methylquinoline-4-carboxylic acid hydrobromide, and how do reaction conditions affect yield and purity?
- Methodological Answer : Synthesis typically employs Gould-Jacob or Friedländer protocols for quinoline scaffold assembly. Transition-metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) enhance regioselectivity for the 2-methyl and 8-hydroxy substituents . Hydrobromide salt formation is achieved via reaction with HBr in ethanol, requiring strict pH control (pH 4–5) to avoid over-protonation. Yield optimization (70–85%) depends on temperature (60–80°C) and stoichiometric excess of HBr (1.2–1.5 eq) . Impurities like unreacted quinoline precursors are removed via recrystallization from methanol/water mixtures.
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) resolves the hydrobromide salt’s stereochemistry and hydrogen-bonding network . Key parameters:
- Data collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion.
- Refinement challenges: Disordered bromide ions require restraints (ISOR, DELU) .
- Validation: Check for R-factor (<5%) and residual electron density (<1 eÅ⁻³).
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) identifies the carboxylic acid proton (δ 12.8–13.2 ppm) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at δ 168–170 ppm .
- FT-IR : Peaks at 2500–3000 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C-N quinoline) validate functional groups .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ at m/z 232.1 (free acid) and [M+Br]⁻ at m/z 311.0 for the hydrobromide salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain specificity) or compound stability. Strategies:
- Comparative bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria under standardized MIC protocols .
- Structural analogs : Replace the 8-hydroxy group with methoxy or halogens to isolate activity contributors .
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation (common in antitumor activity) versus membrane disruption (antibacterial) .
Q. What strategies improve the compound’s aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Cocrystallization : Coformers like succinic acid or nicotinamide enhance solubility via hydrogen-bond networks (Δ solubility: 2–5× in PBS pH 7.4) .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (150–200 nm size) achieves sustained release (t₁/₂ = 24 hrs) while maintaining MIC90 against Candida albicans .
Q. How does the hydrobromide counterion influence stability and bioavailability compared to other salts?
- Methodological Answer : Hydrobromide salts exhibit superior hygroscopic stability vs. hydrochloride analogs (weight gain <1% at 75% RH) . Pharmacokinetic studies in rodents show 20% higher oral bioavailability (AUC₀–₂₄ = 45 µg·hr/mL) due to enhanced intestinal solubility .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock into E. coli DNA gyrase (PDB: 1KZN) to identify binding affinity (ΔG = -9.2 kcal/mol) .
- MD simulations (GROMACS) : Simulate quinoline-enzyme complexes (50 ns) to assess stability of hydrogen bonds (e.g., with Ser84 and Asp73 residues) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC50 = 10 µM) while others show low toxicity (IC50 > 100 µM) in mammalian cells?
- Methodological Answer : Variations stem from cell line sensitivity (e.g., HeLa vs. HEK293) or assay endpoints (MTT vs. LDH). Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
